6-Methylhept-2-en-4-ol

Semiochemicals Analytical Chemistry Separation Science

6-Methylhept-2-en-4-ol (CAS 4798-62-3) is an eight-carbon alkenol, existing primarily as the (E)-stereoisomer known as rhynchophorol. It is a secondary alcohol with a defined double bond and a branched methyl group.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Cat. No. B12510564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylhept-2-en-4-ol
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC=CC(CC(C)C)O
InChIInChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3
InChIKeyRQAFKZOPSRTJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylhept-2-en-4-ol: Chemical Profile and Procurement Specifications for (E)-Isomer Rhynchophorol


6-Methylhept-2-en-4-ol (CAS 4798-62-3) is an eight-carbon alkenol, existing primarily as the (E)-stereoisomer known as rhynchophorol [1]. It is a secondary alcohol with a defined double bond and a branched methyl group . While it serves as a synthetic building block, its principal documented function is as a male-produced aggregation pheromone for the American palm weevil (Rhynchophorus palmarum) [2].

Workflow Stereochemical control study fit: chiral reference standard, semiochemical research, or pheromone field assay
Selection (E)-isomer identity critical: (Z)-isomer, racemate, or analog cannot support stereospecific function
Use Context Enantiomer-attribution review for pheromone biology or chiral synthesis building block

Procurement Risks: Why Generic 6-Methylhept-2-en-4-ol Cannot Substitute for the (E)- or (S)-Rhynchophorol Isomer


Substituting a generic mixture of 6-methylhept-2-en-4-ol for a specific stereoisomer is a critical point of failure in semiochemical research and synthesis. The biological activity of rhynchophorol as an aggregation pheromone is exquisitely dependent on its (E)-alkene geometry and, for maximum potency, the (4S) absolute configuration of the hydroxyl-bearing carbon [1]. The (Z)-isomer (CAS 64727-70-4) is a distinct compound with different physical properties (e.g., boiling point of 162.5°C vs. 202.67°C for the (E)-isomer) and lacks the same documented pheromonal function . For applications in Vitamin E synthesis or stereospecific reactions, the racemic mixture or incorrect isomer will compromise yield and chiral purity [2]. Therefore, procurement must be specific to the required stereoisomer.

Similar product does not mean interchangeable product
Target Product

(E)-6-Methylhept-2-en-4-ol (Rhynchophorol)

Specific (E)-alkene geometry; (S)-enantiomer reported for maximum pheromone potency

Common Substitute

Generic or isomeric mixture of 6-methylhept-2-en-4-ol

(Z)-isomer or racemic mixture may shift pheromone response and chiral purity outcomes

Target Product

(E)-Rhynchophorol for semiochemical studies

Documented aggregation pheromone for Rhynchophorus palmarum

Common Substitute

Non-methylated analog: 2-hepten-4-ol (CAS 4798-59-8)

Functional category differs; no evidence supports pheromone replacement

Quantitative Differentiation Data for 6-Methylhept-2-en-4-ol Isomers and Analogs


Physical Property Divergence Between (E)- and (Z)-Isomers of 6-Methylhept-2-en-4-ol

The (E)-isomer (CAS 4798-62-3) and the (Z)-isomer (CAS 64727-70-4) of 6-methylhept-2-en-4-ol exhibit significantly different boiling points and densities. These differences are critical for analytical method development and purification. The (E)-isomer's higher boiling point and density are reported at 202.67°C and 0.8646 g/cm³ , whereas the (Z)-isomer's are 162.5°C and 0.84 g/cm³ .

Isomer Boiling Point
Data to verify
40.17°C higher for (E)-isomer (202.67°C vs 162.5°C at 760 mmHg)
Supports chromatographic isomer separation and analytical method development
Reported from vendor and database listings; independent verification recommended
Semiochemicals Analytical Chemistry Separation Science

Olfactory and Functional Specificity: Rhynchophorol ((E)-Isomer) vs. Non-Methylated Analog

While 6-methylhept-2-en-4-ol's (E)-isomer (Rhynchophorol) is a well-characterized aggregation pheromone for Rhynchophorus palmarum [1], its non-methylated structural analog, 2-hepten-4-ol (CAS 4798-59-8), is primarily described as a flavor and fragrance ingredient with a generic 'green, fatty, citrus' profile [2][3]. No evidence suggests that 2-hepten-4-ol can functionally substitute for rhynchophorol in attracting palm weevils.

Olfactory Function vs Analog
Class-level inference
Specific male-produced aggregation pheromone vs generic flavor/fragrance intermediate
6-methyl group is a key structural determinant shifting utility from fragrance to semiochemical tool
Literature review and database cross-referencing; functional substitution not supported
Pheromone Biology Chemical Ecology Pest Management

Chiral Purity and Its Impact on Stereospecific Synthesis: A Key Differentiator for 6-Methylhept-2-en-4-ol in Vitamin E Production

6-Methylhept-2-en-4-ol is a documented precursor in the stereospecific synthesis of Vitamin E [1]. The success of this synthetic route is contingent on the optical purity of the starting material. Using a racemic mixture would lead to a mixture of diastereomers, significantly reducing the yield of the desired, biologically active (2R,4'R,8'R)-alpha-tocopherol isomer [2]. While no direct yield comparison was found in the search, the principle of chiral synthesis dictates a substantial difference in final product purity and value.

Chiral Purity Impact
Class-level inference
Single enantiomer required for enantioselective Vitamin E synthesis; racemate compromises diastereomeric purity
Chiral purity is primary procurement driver for pharmaceutical R&D building block applications
Inferred from stereospecific synthesis principles; direct yield comparison data not available
Chiral Synthesis Vitamin E Pharmaceutical Intermediates

Validated Application Scenarios for Procuring (E)-6-Methylhept-2-en-4-ol (Rhynchophorol)


Semiochemical Research and Integrated Pest Management for Palm Weevils

The (E)-isomer of 6-methylhept-2-en-4-ol (Rhynchophorol) is the validated, male-produced aggregation pheromone of the American palm weevil (Rhynchophorus palmarum), a significant pest of palm trees. Procurement of this specific stereoisomer is essential for research into weevil behavior, development of pheromone-based monitoring traps, and formulation of attract-and-kill pest control strategies. Using an incorrect isomer or analog would result in zero or negligible biological activity in field tests .

Asymmetric Synthesis of Vitamin E and Related Chroman Intermediates

6-Methylhept-2-en-4-ol serves as a key chiral building block in patented synthetic routes for producing optically active forms of Vitamin E (alpha-tocopherol). The procurement of enantiomerically pure (S)- or (R)-6-methylhept-2-en-4-ol is a prerequisite for this application. The stereochemistry of this alcohol is preserved in subsequent reaction steps and is crucial for achieving the correct stereochemical configuration in the final Vitamin E molecule, which directly impacts its biological activity .

Stereoselective Organic Synthesis and Method Development

The presence of a defined (E)-alkene and a chiral secondary alcohol makes 6-methylhept-2-en-4-ol a valuable model substrate for developing and testing stereoselective transformations. This includes its use in studies involving palladium-catalyzed isomerization reactions, where the (Z)- to (E)-alkene migration can be quantitatively studied . Its commercial availability in moderate to high purity (e.g., 90% ) supports its use as a standard for chiral chromatography method development and for investigating substrate scope in new catalytic asymmetric reactions.

Analytical Chemistry Standard for Isomer Differentiation

The significant differences in physicochemical properties between the (E)- and (Z)-isomers of 6-methylhept-2-en-4-ol, particularly the 40°C difference in boiling point, make these compounds excellent standards for analytical method development. Laboratories focused on gas chromatography (GC) or high-performance liquid chromatography (HPLC) can use the pure isomers to optimize separation conditions for challenging geometric and optical isomers, as evidenced by the distinct property data from commercial vendors .

Application
Selection Property
Validation Focus
Semiochemical research and pest management for palm weevils
Enantiomer-attribution review: (E)-stereoisomer identity
Pheromone-response assays with correct isomer; confirm absence of (Z)-isomer
Asymmetric synthesis of Vitamin E and chroman intermediates
Chiral purity and absolute configuration at the C-4 hydroxyl center
Enantiomeric excess verification and downstream diastereomeric purity
Stereoselective organic synthesis method development
Defined (E)-alkene geometry and chiral secondary alcohol motif
Catalytic isomerization and chiral chromatography method performance
Analytical chemistry standard for isomer differentiation
Large boiling point difference between (E)- and (Z)-isomers
GC/HPLC separation optimization for geometric and optical isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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